5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-3-(3,4-dichlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUXZVHQUMAPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CBr)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-(3,4-dichlorophenyl)isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of methyl derivatives or other reduced forms.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of isoxazoles exhibit significant antioxidant activities. For instance, certain isoxazole compounds have been tested using in vivo models like Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant properties compared to traditional antioxidants such as quercetin . This suggests potential applications in aging-related conditions and oxidative stress management.
Anticancer Activity
5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole has been explored for its anticancer properties. A study synthesized a series of isoxazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The results revealed that specific derivatives exhibited IC values indicating significant cytotoxicity against these cancer cells, suggesting their potential as chemotherapeutic agents .
Case Study 1: Antioxidant Activity Evaluation
In a comparative study of isoxazole derivatives, compound 23f was identified as having excellent antioxidant properties. The evaluation involved assessing its effects on oxidative stress markers in both C. elegans and human fibroblasts. The findings demonstrated that the compound could mitigate oxidative damage more effectively than established antioxidants .
Case Study 2: Antitumor Activity
A novel series of antitumor hybrids incorporating isoxazole scaffolds were synthesized and tested against MCF-7 and HT-29 cell lines. Among these, specific compounds showed remarkable cytotoxicity with IC values ranging from 28.8 to 124.6 µM. The structural modifications significantly enhanced their antiproliferative properties compared to their precursors .
Summary Table of Biological Activities
| Compound | Activity Type | Test Model | Results (IC) |
|---|---|---|---|
| 23f | Antioxidant | C. elegans | Superior to quercetin |
| Hybrid 4 | Anticancer | MCF-7 | 28.8 µM |
| Hybrid 5 | Anticancer | HT-29 | 124.6 µM |
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Chloromethyl : The bromomethyl group in this compound exhibits higher reactivity in SN2 reactions compared to its chloromethyl analogue (e.g., 3-(Chloromethyl)-5-(3,4-dichlorophenyl)isoxazole) due to bromine’s superior leaving-group ability .
- Bromomethyl vs. Bromoacetyl : The bromoacetyl derivative introduces a carbonyl group, enabling conjugation with nucleophiles (e.g., amines), whereas the bromomethyl group is more suited for alkylation reactions .
- Dichlorophenyl vs. Methoxyphenyl : The electron-withdrawing 3,4-dichlorophenyl group increases electrophilicity at the isoxazole ring, contrasting with electron-donating methoxy groups (e.g., in 5-(4-Methoxyphenyl)-3-phenylisoxazole), which enhance π-π stacking in liquid crystals .
Biological Activity
5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound that has garnered attention in pharmacological research due to its notable biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromomethyl group and a dichlorophenyl group attached to an isoxazole ring. Its molecular formula is , with a molecular weight of approximately 306.97 g/mol. The presence of the bromomethyl group serves as an electrophile, allowing for covalent interactions with nucleophilic sites on proteins, which is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. The compound's electrophilic nature enables it to modify protein activity through covalent bonding, potentially leading to therapeutic effects against several diseases.
Key Mechanisms:
- Covalent Modification: The bromomethyl group can react with nucleophilic residues in proteins, altering their function and potentially modulating metabolic pathways.
- Enzyme Inhibition: Studies have shown that this compound may inhibit specific enzymes involved in disease processes, making it a candidate for drug development .
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the anticancer potential of various isoxazole derivatives, including this compound. It was found to exhibit significant cytotoxic effects against prostate cancer cell lines (PC3), suggesting its potential as an anticancer agent. The binding affinity and mechanism were further elucidated through molecular docking simulations . -
Antioxidant Effects:
In a model using Caenorhabditis elegans, the compound displayed notable antioxidant properties, indicating its potential in combating oxidative stress-related conditions. This study highlighted the compound's ability to protect cellular integrity against oxidative damage . -
Enzyme Modulation:
Research focusing on enzyme interactions revealed that the compound could effectively inhibit specific metabolic enzymes, suggesting possible applications in metabolic disorders and therapeutic interventions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| 5-(Bromoacetyl)-3-phenylisoxazole | Lacks dichlorophenyl group; different reactivity |
| 5-(Acetyl)-3-(3,4-dichlorophenyl)isoxazole | Lacks bromo group; affects substitution reactions |
| 3-(3,4-Dichlorophenyl)isoxazole | Simpler structure without bromomethyl |
| 5-(Bromomethyl)-3-(2-chlorophenyl)isoxazole | Similar structure but different halogen substitution |
The comparative analysis indicates that the combination of both bromomethyl and dichlorophenyl groups enhances the reactivity and specificity of this compound towards biological targets compared to its analogs.
Q & A
Q. Analytical techniques :
- NMR : Confirm substitution patterns (e.g., bromomethyl singlet at δ 4.3–4.5 ppm in H NMR; dichlorophenyl aromatic signals at δ 7.4–7.8 ppm) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
- Mass spectrometry : ESI-MS expected m/z 334.98 (M+H) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between isoxazole and dichlorophenyl groups ~15–25°) .
Advanced: How do substitution reactions at the bromomethyl group proceed, and what factors influence their kinetics?
Mechanism : The bromomethyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols). Kinetic analysis :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions (e.g., k = 0.12 Ms with piperidine in THF vs. 0.25 Ms in DMF) .
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity (50% yield vs. 87% for piperidine) .
- Leaving group stability : Bromide’s electronegativity enhances reactivity compared to chloro analogs (e.g., 5-(chloromethyl) derivatives require harsher conditions) .
Advanced: What are the implications of the dichlorophenyl group on the compound’s reactivity and bioactivity?
- Electronic effects : The 3,4-dichloro substitution enhances electron-withdrawing character , increasing electrophilicity at the bromomethyl group and stabilizing transition states in substitution reactions .
- Biological interactions : The dichlorophenyl moiety improves lipophilicity (logP ~3.2), facilitating membrane permeability. It also engages in π-π stacking with aromatic residues in enzyme active sites (e.g., glutathione reductase) .
- Comparative data : Analogues lacking dichloro substitution (e.g., 3-phenyl derivatives) show 2–3× lower inhibitory potency against GST/GR enzymes .
Advanced: How does this compound inhibit glutathione-dependent enzymes, and what are the kinetic parameters?
Mechanism : The bromomethyl group acts as an electrophile, forming covalent adducts with nucleophilic cysteine residues in glutathione reductase (GR) and glutathione S-transferase (GST). Key data :
- GR inhibition : IC = 0.059 μM (uncompetitive inhibition; K = 0.011 μM) .
- GST inhibition : IC = 0.099 μM (competitive inhibition; K = 0.059 μM) .
Methodological note : Enzyme assays use NADPH oxidation (GR) or CDNB conjugation (GST) with purified human erythrocyte enzymes .
Basic: What spectroscopic methods are recommended for characterizing derivatives of this compound?
- IR spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1700 cm and isoxazole ring vibrations at 1550–1600 cm .
- C NMR : Identify quaternary carbons (e.g., isoxazole C3 at δ 160–165 ppm; carbonyl C=O at δ 190–195 ppm) .
- Single-crystal XRD : Resolve bond lengths (e.g., C-Br = 1.93 Å; C-Cl = 1.74 Å) for structural validation .
Advanced: What computational approaches are used to model interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in GST/GR active sites. Key interactions:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution (Mulliken charges: Br = -0.15 e; O in isoxazole = -0.32 e) .
Advanced: How can the compound’s derivatives be optimized for enhanced inhibitory potency against specific enzymes?
Q. Structure-activity relationship (SAR) strategies :
- Substituent tuning : Replace bromomethyl with thioether groups (e.g., SCH) to improve GST affinity (K reduced by 40%) .
- Ring modifications : Introduce methyl groups at C4 of isoxazole to enhance steric complementarity with GR’s hydrophobic pocket .
- Hybrid derivatives : Conjugate with triazole or indole moieties to exploit π-stacking in enzyme active sites (e.g., VIb derivative in indole hybrids shows 10× higher anti-S. aureus activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
